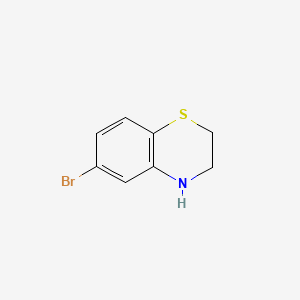

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

Description

Contextualization within the Broader 1,4-Benzothiazine Chemical Class

The 1,4-benzothiazine core is a significant heterocyclic system in medicinal chemistry, known to exhibit a wide array of biological activities. This versatile scaffold, consisting of a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a key structural motif in numerous pharmacologically active compounds. The biological activity of 1,4-benzothiazine derivatives is diverse, with studies reporting potential applications including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective agents.

The introduction of a bromine atom at the 6-position of the 3,4-dihydro-2H-1,4-benzothiazine structure is expected to modulate its physicochemical and biological properties. Halogenation is a common strategy in drug design to enhance potency, alter metabolic stability, and improve membrane permeability. Therefore, 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine represents a potentially valuable intermediate for the synthesis of novel therapeutic agents.

A probable synthetic route to this compound would involve the synthesis of its unsaturated precursor, 6-bromo-4H-1,4-benzothiazine, followed by a reduction step. A known method for the synthesis of 6-halogenated 4H-1,4-benzothiazines involves the condensation and oxidative cyclization of 4-substituted 2-aminobenzenethiols with β-diketones in a solvent such as dimethyl sulfoxide (B87167) (DMSO). documentsdelivered.com Another general approach to the 3,4-dihydro-2H-1,4-benzothiazine core involves a copper-catalyzed intramolecular N-aryl amination.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 187604-75-7 |

| Molecular Formula | C₈H₈BrNS |

| Molecular Weight | 230.12 g/mol |

Academic Significance and Current Research Gaps Pertaining to this compound

The academic significance of this compound primarily lies in its potential as a building block for more complex molecules with tailored biological activities. The presence of the bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Despite the broad interest in the 1,4-benzothiazine scaffold, there is a notable lack of specific research focused exclusively on this compound. A comprehensive literature search reveals a significant research gap in the following areas:

Detailed Synthesis and Characterization: While general synthetic methods for related compounds exist, specific, optimized protocols for the synthesis of this compound are not readily available. Furthermore, detailed public records of its spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) are scarce, which is essential for unambiguous characterization.

Biological Evaluation: There is a lack of published studies on the biological activity of this compound itself. Its potential as an antimicrobial, anticancer, or neuroprotective agent, as suggested by the activities of other 1,4-benzothiazine derivatives, remains unexplored.

Medicinal Chemistry Applications: The utility of this compound as a scaffold or intermediate in the development of new therapeutic agents has not been investigated in depth.

The following table outlines potential areas of research for this compound.

| Research Area | Description |

| Synthetic Methodology | Development of efficient and scalable synthetic routes. |

| Spectroscopic Analysis | Comprehensive characterization using modern analytical techniques. |

| Biological Screening | Evaluation of its activity against a range of biological targets. |

| Analogue Synthesis | Use as a precursor for the synthesis of a library of derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIBYERXYVUBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 6 Bromo 3,4 Dihydro 2h 1,4 Benzothiazine

Established Synthetic Routes to 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine Derivatives

Traditional methods for synthesizing the 6-bromo-1,4-benzothiazine scaffold primarily rely on two strategic approaches: the cyclization of precursors that already contain the bromine atom, or the direct bromination of a pre-formed benzothiazine ring system.

Cyclization Reactions involving Bromo-Substituted Precursors

The most common and direct strategy for the synthesis of 6-bromo-substituted 1,4-benzothiazines involves the condensation and cyclization of a bromo-substituted 2-aminobenzenethiol with a suitable electrophilic partner. This "bottom-up" approach ensures the regioselective placement of the bromine atom on the final heterocyclic structure.

A prevalent method involves the reaction of 2-amino-5-bromobenzenethiol (B1270659) with β-dicarbonyl compounds. For instance, the condensation and oxidative cyclization of 2-amino-5-bromobenzenethiol with various β-diketones in a solvent like dimethyl sulfoxide (B87167) (DMSO) yields the corresponding 7-bromo-4H-1,4-benzothiazines. tandfonline.com While this produces the 4H-tautomer, the underlying principle of using a pre-brominated aniline (B41778) derivative is central to accessing the desired substitution pattern.

Another well-established route is the reaction of bromo-substituted 2-aminothiophenols with α-halo carbonyl compounds. nih.gov For example, the reaction between a 2-aminothiophenol (B119425) and a 2-bromo-1-phenylethanone derivative can lead to the formation of the 1,4-benzothiazine ring. cbijournal.com By starting with 2-amino-5-bromobenzenethiol, this reaction can be adapted to produce 6-bromo-1,4-benzothiazine derivatives. Similarly, reactions with ethyl 2-bromoalkanoates are used to synthesize 2H-benzo[b] Current time information in Pasuruan, ID.eurekaselect.comthiazin-3(4H)-one derivatives, which are closely related structures. nih.gov

The table below summarizes representative cyclization reactions using bromo-substituted precursors.

| Bromo-Substituted Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromobenzenethiol | β-Diketones | Dimethyl sulfoxide (DMSO) | 7-Bromo-4H-1,4-benzothiazines | tandfonline.com |

| 2-Aminothiophenols (bromo-substituted) | 2-Bromo-1-phenylethanones | Acetonitrile (CH3CN), KHSO4 | 3-Aryl-2H-benzo Current time information in Pasuruan, ID.eurekaselect.comthiazines | cbijournal.com |

| 2-Aminobenzenethiols (bromo-substituted) | Ethyl 2-bromoalkanoates | Mechanochemical protocols | 2H-Benzo[b] Current time information in Pasuruan, ID.eurekaselect.comthiazin-3(4H)-ones | nih.govnih.gov |

Strategies for Direct Introduction of the Bromine Substituent onto the 1,4-Benzothiazine Scaffold

An alternative synthetic strategy involves the initial construction of the 3,4-dihydro-2H-1,4-benzothiazine scaffold followed by the direct introduction of a bromine atom onto the aromatic ring through electrophilic aromatic substitution. The nitrogen and sulfur atoms in the thiazine (B8601807) ring act as activating, ortho-, para-directing groups, which would theoretically direct the incoming electrophile (Br+) to the 6- and 8-positions.

However, this approach is less frequently documented for the specific synthesis of this compound compared to the cyclization of pre-brominated precursors. The synthesis of 6-halogenated 4H-1,4-benzothiazines has been reported via the condensation of 4-substituted 2-aminobenzenethiols, highlighting the prevalence of the precursor-based approach. documentsdelivered.com The direct bromination route may present challenges related to selectivity, potential oxidation of the sulfur atom, and the stability of the dihydro-1,4-benzothiazine ring under harsh brominating conditions.

Novel Approaches and Reaction Conditions for 1,4-Benzothiazine Scaffold Construction Relevant to Brominated Analogues

Recent advances in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for constructing the 1,4-benzothiazine core. These modern techniques are highly relevant for the synthesis of brominated analogues, often offering improved yields, shorter reaction times, and better functional group tolerance.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and C-S bonds, which are crucial for the construction of the 1,4-benzothiazine ring. Copper-catalyzed reactions, in particular, have been successfully employed.

One notable method is the copper-catalyzed intramolecular N-aryl amination of substituted (2-bromophenylthio)ethanamines. cbijournal.com This approach is intrinsically suited for synthesizing substituted 3,4-dihydro-2H-1,4-benzothiazine derivatives. By using a starting material derived from a dibromo-benzene, this cyclization can be a key step in forming a bromo-substituted benzothiazine. For example, a CuI/K2CO3 system in dimethylacetamide (DMA) can effectively catalyze the ring closure. cbijournal.com N-substituted 1,4-benzothiazine-2-carboxylates have also been prepared via a copper-catalyzed Ullmann-type cyclization, demonstrating the versatility of this metal in forming the heterocyclic core. researchgate.net

| Catalyst System | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| CuI, K2CO3 | (2-Bromophenylthio)ethanamines | Intramolecular N-aryl amination | 3,4-Dihydro-2H-1,4-benzothiazine derivatives | cbijournal.com |

| Cu-MOF-74 | 2-Aminobenzothiazoles | Ring expansion | 3-Aryl-4H-benzo[b] Current time information in Pasuruan, ID.eurekaselect.comthiazine-4-carbonitriles | nih.gov |

Microwave-Assisted Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields, often under solvent-free conditions. tsijournals.commdpi.com The synthesis of 1,4-benzothiazines is no exception.

The condensation of 2-aminothiophenols with β-diketones can be performed efficiently under microwave irradiation using a solid support like basic alumina (B75360), which acts as a heterogeneous catalyst. nih.govtsijournals.com This method significantly reduces reaction times from hours to minutes and often results in higher yields compared to conventional heating. tsijournals.comglobalresearchonline.net For instance, 4H-benzo-1,4-thiazines have been synthesized in 69–85% yield within 6–11 minutes using this protocol. nih.gov This rapid and efficient method is directly applicable to the synthesis of 6-bromo-1,4-benzothiazine derivatives by using 2-amino-5-bromobenzenethiol as the starting material.

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenols + β-Diketones | Microwave, Basic Alumina (solid support) | 6-11 min | 69-85% | cbijournal.comnih.gov |

| 2-Aminothiophenol + 1,3-Diketones/β-Ketoesters | Microwave, DMSO | 4-5 min | High | orientjchem.orgresearchgate.net |

Green Chemistry Approaches: Ionic Liquid Mediated and Solvent-Free Conditions

In line with the principles of green chemistry, several environmentally benign methods for 1,4-benzothiazine synthesis have been developed. benthamdirect.compharmacyjournal.in These approaches focus on minimizing waste, avoiding hazardous solvents, and promoting catalyst recyclability.

Ionic Liquid Mediated Synthesis: Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for reuse. researchgate.netsciepub.comnih.gov They can act as both the solvent and catalyst. For example, KF-alumina immobilized in ionic liquids has been reported as a novel heterogeneous base for the heterocyclization of alkylsulfanylphenylamines into 1,4-benzothiazines. eurekaselect.com Brønsted acidic ionic liquids have also been used to catalyze the condensation of o-aminothiophenols, demonstrating their utility in forming related heterocyclic systems under solvent-free conditions at room temperature. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies product work-up. The oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds has been achieved in high yields (83–96%) using a catalytic amount of hydrazine (B178648) hydrate (B1144303) under solvent-free conditions in just 10 minutes. nih.gov As mentioned previously, microwave-assisted synthesis on a solid support like basic alumina is another effective solvent-free protocol. nih.govtsijournals.com These green methodologies are readily adaptable for the synthesis of brominated 1,4-benzothiazines.

Oxidative Coupling Methodologies

The synthesis of the 3,4-dihydro-2H-1,4-benzothiazine core often relies on the condensation and subsequent cyclization of 2-aminothiophenol or its derivatives with suitable reaction partners. Oxidative coupling methodologies are a key strategy in forming the benzothiazine ring system. nih.gov These methods typically involve an oxidative cyclization step that can be promoted by various reagents and conditions.

A common approach involves the reaction of a substituted 2-aminobenzenethiol with a β-dicarbonyl compound in a solvent like dimethyl sulfoxide (DMSO), which facilitates both condensation and oxidative cyclization. tandfonline.comcbijournal.com For instance, the synthesis of 7-bromo-4H-1,4-benzothiazines has been successfully achieved through the condensation and oxidative cyclization of 2-amino-5-bromobenzenethiol with β-diketones in DMSO. tandfonline.com This precedent suggests a viable route to the 6-bromo isomer by starting with 2-amino-5-bromothiophenol. The reaction is thought to proceed through an enaminoketone intermediate, which then undergoes intramolecular cyclization. tandfonline.comresearchgate.net

Alternative oxidative systems have also been developed. A protocol for synthesizing 3,4-dihydro-2H-benzo-1,4-thiazine derivatives utilizes sodium iodide (NaI) as a catalyst with potassium persulfate (K₂S₂O₈) as the oxidant. nih.gov This method has been noted for its tolerance of a broad range of substrates. nih.gov Furthermore, biocatalysts such as baker's yeast have been employed for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds, offering a greener synthetic alternative. cbijournal.com

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 2-Amino-5-bromobenzenethiol, β-Diketone | DMSO | 7-Bromo-4H-1,4-benzothiazine | tandfonline.com |

| 2-Aminothiophenol, 1,3-Dicarbonyl | Baker's Yeast, Methanol | 1,4-Benzothiazine | cbijournal.com |

| Substituted Aminothiol, Alkene/Alkyne | NaI (catalyst), K₂S₂O₈ (oxidant) | 3,4-Dihydro-2H-1,4-benzothiazine | nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral 3,4-dihydro-2H-1,4-benzothiazines is crucial for their application in medicinal chemistry. While specific examples for the 6-bromo analogue are not extensively documented, strategies developed for the general benzothiazine and related heterocyclic scaffolds can be considered applicable.

One established protocol for synthesizing 3,4-dihydro-2H-benzo-1,4-thiazine derivatives has been reported to proceed with good stereoselectivity. nih.gov Analogous strategies from related oxygen-containing heterocycles also provide insight. For example, an efficient synthesis of chiral 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Adapting this two-step sequence by substituting 2-aminophenols with 2-aminothiophenols could provide a viable pathway to chiral benzothiazines.

Furthermore, palladium-catalyzed tandem reactions have been employed to create chiral vinyl-substituted dihydro-2H-benzo[b] nih.govacgpubs.org-oxazines with excellent enantioselectivity, demonstrating the power of transition-metal catalysis in controlling stereochemistry for this class of heterocycles. organic-chemistry.org A regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines (though not the 'benzo' fused variants) has also been achieved through a catalyst-free [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, highlighting that non-metallic pathways can also offer stereocontrol. rsc.org These methodologies represent promising avenues for the future development of stereoselective syntheses of this compound analogues.

Derivatization Strategies and Functionalization of the this compound Core

The this compound core is a versatile template that can be functionalized at several positions, including the nitrogen atom, the carbon atoms of the heterocyclic ring, and the bromine-substituted aromatic ring. These derivatizations allow for the modulation of the molecule's physicochemical properties and the introduction of new functionalities.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

The secondary amine at the N-4 position of the 3,4-dihydro-2H-1,4-benzothiazine ring is a common site for functionalization. N-alkylation and N-acylation reactions are readily achieved under various conditions. For instance, N-alkylation of the related 2H-1,4-benzothiazin-3(4H)-one scaffold has been performed with reagents like propargyl bromide and methyl chloroacetate. nih.govresearchgate.net These reactions typically proceed in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. researchgate.net Phase transfer catalysis has also been employed for the efficient alkylation and acylation of the nitrogen atom in benzothiazin-3-one systems. researchgate.net

Functionalization of the carbon centers, particularly at the C-2 and C-3 positions, introduces further diversity. While direct C-H alkylation on the benzothiazine core is not widely reported, analogous systems like 3,4-dihydroquinoxalin-2-ones have undergone direct C-H alkylation via radical cross-coupling, suggesting a potential strategy. rsc.org More established methods involve using pre-functionalized benzothiazines. For example, 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones react with enamines in an efficient method to produce 2-substituted derivatives. lookchem.com

| Reaction Type | Reagent Example | Position | Conditions | Reference |

| N-Alkylation | Propargyl Bromide | N-4 | Base (e.g., K₂CO₃) | nih.gov |

| N-Alkylation | Methyl Chloroacetate | N-4 | K₂CO₃, DMF | researchgate.net |

| C-Functionalization | Enamines | C-2 | Reaction with 2-chloro derivative | lookchem.com |

Transformations Involving the Bromine Substituent for Further Functionalization

The bromine atom at the C-6 position serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the construction of complex molecular architectures from aryl halides.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboronic acid or ester to form a new carbon-carbon bond. organic-chemistry.org The reaction is known for its mild conditions and tolerance of numerous functional groups. organic-chemistry.org Its utility has been demonstrated in the functionalization of related halogenated heterocyclic systems, such as the coupling of 6-chloro-5H-benzo[a]phenothiazin-5-one with various boronic acids. researchgate.net This makes it a highly suitable method for arylating the 6-position of the benzothiazine core.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including heterocycles like phenothiazine. wikipedia.orgnih.gov This provides a direct route to 6-amino-substituted benzothiazine derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful method for introducing alkynyl moieties, which can serve as precursors for further transformations. wikipedia.org The reaction is typically carried out under mild conditions and has been widely applied in the synthesis of complex molecules. libretexts.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System | Reference |

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Palladium / Ligand | organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig | Amine | C-N | Palladium / Ligand | wikipedia.orgnih.gov |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Palladium / Copper(I) | wikipedia.orglibretexts.org |

Formation of Complex Hybrid Molecular Architectures

The this compound scaffold can be elaborated into more complex hybrid molecules by combining it with other pharmacologically relevant heterocyclic systems. This molecular hybridization approach is a common strategy in drug discovery to create novel compounds with potentially enhanced or new biological activities.

A prominent method for constructing such hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring. By first introducing an alkyne functionality onto the benzothiazine core (e.g., via N-alkylation with propargyl bromide), the resulting derivative can be coupled with various azides to create complex triazole-benzothiazine hybrids. nih.govresearchgate.net This strategy has been used to link sugar moieties to the benzothiazine backbone, demonstrating its utility in creating diverse molecular architectures. nih.gov

Another approach involves synthesizing benzothiazine derivatives bearing a reactive functional group that can be used to link to another heterocyclic core. For example, a 6-(2-chloroacetyl)-2H-benzo[b] nih.govacgpubs.orgthiazin-3(4H)-one has been used as a key intermediate. mdpi.com This electrophilic building block can react with nucleophiles, such as the sulfur atom of a substituted 1,3,4-thiadiazole, via a nucleophilic substitution reaction to form complex thiadiazole-benzothiazine hybrids. mdpi.com These strategies highlight the modular nature of benzothiazine chemistry, allowing for the systematic construction of intricate and potentially bioactive molecules.

Advanced Structural Elucidation and Conformational Analysis of 6 Bromo 3,4 Dihydro 2h 1,4 Benzothiazine and Its Derivatives

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are fundamental in elucidating the intricate structural details of benzothiazine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) offer complementary information regarding stereochemistry, molecular weight, fragmentation, and functional group composition. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and stereochemical analysis of 1,4-benzothiazine derivatives. mdpi.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a typical 3,4-dihydro-2H-1,4-benzothiazine, the protons on the heterocyclic ring appear as complex multiplets in the aliphatic region, usually between 3.0 and 5.0 ppm. The protons at C2 and C3 (the -S-CH₂-CH₂-N- moiety) often exhibit complex splitting patterns due to geminal and vicinal coupling, which can be resolved using two-dimensional NMR techniques like COSY. The N-H proton typically appears as a broad singlet, while the aromatic protons are observed in the range of 6.5-8.0 ppm, with their chemical shifts and coupling constants influenced by the electron-withdrawing bromine substituent at the C6 position.

Dynamic NMR (DNMR) studies, involving variable temperature measurements, are employed to investigate conformational dynamics such as the ring inversion of the thiazine (B8601807) ring. researchgate.netnih.govrsc.org By tracking changes in the chemical shifts and coalescence of signals as temperature varies, it is possible to determine the energy barriers for these conformational interchanges. nih.gov

Below is a table with representative NMR data for a related 2,1-benzothiazine derivative, illustrating the typical chemical shifts observed for protons and carbons in the core structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] nih.govmiamioh.eduthiazine 2,2-dioxide derivative.| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 3.23 (s, 3H) | 34.7 |

| -CH₂- | 4.48 (s, 2H) | 47.8 |

| -NH₂ | 7.07 (s, 2H) | - |

| Ar-H | 7.14 (td, 1H) | 120.9 |

| Ar-H | 7.20 (dd, 1H) | 124.2 |

| Ar-H | 7.32 (td, 1H) | 124.7 |

| Ar-H | 7.95 (dd, 1H) | 125.7 |

| Ar-C (quaternary) | - | 129.2, 130.5, 139.9 |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns of 6-bromo-3,4-dihydro-2H-1,4-benzothiazine. A key feature in the mass spectrum of this compound is the molecular ion peak. Due to the presence of bromine, the molecular ion appears as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edulibretexts.orgresearchgate.net

The fragmentation of the molecular ion under electron ionization (EI) conditions typically proceeds through several predictable pathways. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to a heteroatom, is a dominant process for amines and thioethers. libretexts.org For this compound, this can involve the cleavage of bonds within the thiazine ring, leading to the loss of ethylene (B1197577) or related fragments. Other common fragmentation pathways include the loss of the bromine atom (as Br•) or hydrogen bromide (HBr). nih.govmiamioh.edu

Table 2: Predicted Key Fragmentation Ions for this compound.| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 230/232 | [M]⁺ | Molecular Ion |

| 202/204 | [M - C₂H₄]⁺ | Retro-Diels-Alder or related ring cleavage |

| 151 | [M - Br]⁺ | Loss of bromine radical |

| 149 | [M - HBr]⁺ | Loss of hydrogen bromide |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups and analyze the bonding characteristics within the molecule. nih.govresearchgate.net The spectra provide a molecular fingerprint that is unique to the compound's structure.

For this compound, the IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The aromatic C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. The C-N and C-S stretching vibrations are found in the fingerprint region (below 1300 cm⁻¹).

Table 3: Expected Characteristic Vibrational Frequencies for this compound.| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Observed conformations for the thiazine or related rings in derivatives include the envelope, sofa, screw boat, and conformations intermediate between twist-boat and half-chair. nih.gov The specific conformation is influenced by the substituents on the ring and the crystal packing forces. For example, in one derivative, the thiazine ring adopts an envelope conformation with the sulfur atom serving as the flap. nih.govresearchgate.net In another, a screw boat conformation is observed. nih.gov

The crystal packing is stabilized by a network of intermolecular interactions. nsf.govmdpi.comrsc.org In derivatives containing N-H bonds, classical hydrogen bonds (e.g., N-H···O or N-H···N) are common and often form chains or dimeric motifs that define the supramolecular architecture. nih.govresearchgate.net Weaker interactions, such as C-H···O, C-H···Br, and C-H···π interactions, also play a significant role in consolidating the crystal structure. nih.govresearchgate.net The C-H···Br interaction, in particular, is a type of halogen bond that contributes to the stability of the crystal lattice. researchgate.net

Table 4: Summary of Crystallographic Data for 6-Bromo-benzothiazine Derivatives.| Derivative | Thiazine Ring Conformation | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro-[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide | Envelope | N-H···O hydrogen bonds, C-H···π interactions | nih.govresearchgate.net |

| (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Screw Boat | C-H···O interactions | nih.gov |

Conformational Dynamics and Ring Puckering Analysis

To quantitatively describe the non-planar nature of the thiazine ring, Cremer-Pople puckering parameters (Q, θ, and φ) are calculated from crystallographic data. nih.gov These parameters provide a precise description of the ring's conformation, independent of the coordinate system. The total puckering amplitude, Q, measures the degree of non-planarity, while the angles θ and φ describe the type of puckering (e.g., chair, boat, twist).

For instance, crystallographic analysis of (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one revealed a screw boat conformation for the benzothiazine fragment, which was quantitatively described by a total puckering amplitude (Q) of 0.4701 Å, and spherical polar angles θ = 70.21° and φ = 333.4°. nih.gov Similarly, an envelope conformation was characterized in another derivative with a Q value of 0.5873 Å. nih.govresearchgate.net These parameters are essential for comparing the subtle conformational differences between various derivatives and understanding how substitution patterns influence the three-dimensional shape of the heterocyclic ring system.

Table 5: Ring Puckering Parameters for Benzothiazine Derivatives.| Derivative | Conformation | Q (Å) | θ (°) | φ (°) | Reference |

|---|---|---|---|---|---|

| (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Screw Boat | 0.4701 | 70.21 | 333.4 | nih.gov |

Computational and Theoretical Investigations of 6 Bromo 3,4 Dihydro 2h 1,4 Benzothiazine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. researchgate.net DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate various physicochemical properties. samipubco.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are essential for predicting its chemical behavior. For benzothiazine derivatives, DFT has been successfully employed to investigate structure-property relationships and validate experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine, the electron-withdrawing nature of the bromine atom and the heteroatoms (sulfur and nitrogen) influences the energies of the frontier orbitals. The analysis of these orbitals is crucial for understanding its potential role in chemical reactions and biological interactions. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy (EHOMO) | -6.25 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | -1.10 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 5.15 | Difference between LUMO and HOMO energies; an indicator of chemical stability and reactivity. |

| Ionization Potential (IP) | 6.25 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (EA) | 1.10 | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map displays different colors to represent varying electrostatic potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the EPS map would be expected to show significant negative potential (red) around the electronegative nitrogen, sulfur, and bromine atoms. These regions are the likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms attached to the dihydrothiazine ring and the benzene (B151609) ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles.

Molecular Modeling and Dynamics Simulations for Conformational Preferences and Ligand-Target Interactions

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of molecules. For cyclic systems like the benzothiazine scaffold, determining the most stable conformation is essential. Studies on related benzothiazine derivatives have shown that the thiazine (B8601807) ring typically adopts a non-planar conformation, such as an envelope or sofa shape, to minimize steric strain. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational changes and the stability of ligand-target complexes. researchgate.net In the context of drug design, MD simulations are used to analyze how a ligand like this compound interacts with the active site of a biological target, such as an enzyme or receptor. nih.gov By simulating the movements of all atoms in the system, MD can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. nih.govmdpi.com The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period. researchgate.net

| Type of Interaction | Potential Participating Group on Ligand | Potential Participating Residue on Target | Significance |

|---|---|---|---|

| Hydrogen Bond | Nitrogen (N-H) of the thiazine ring | Aspartate, Glutamate, Serine | Provides specificity and contributes significantly to binding energy. |

| Halogen Bond | Bromine atom | Carbonyl oxygen of backbone, Lewis bases | A specific non-covalent interaction that can enhance binding affinity and selectivity. |

| Hydrophobic Interaction | Benzene ring | Leucine, Valine, Phenylalanine | Contributes to the overall stability of the ligand-protein complex. |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through aromatic ring interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. ijnc.ir By developing a mathematical model, QSAR studies can predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are important for their biological effects. researchgate.net

A QSAR study on a series of this compound derivatives would involve calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). ijnc.ir The resulting model can help formulate mechanistic hypotheses by identifying which properties are most influential. For instance, structure-activity relationship studies on other benzothiazine derivatives have shown that substituents on the benzene ring can significantly impact antimicrobial activity. researchgate.netnih.gov

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Steric/Topological | Molecular Weight/Volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, affecting membrane permeability. |

Advanced Applications of 6 Bromo 3,4 Dihydro 2h 1,4 Benzothiazine in Materials Science and Other Fields

Development of Functional Materials Incorporating the 1,4-Benzothiazine Moiety

The inherent chemical and electronic properties of the 1,4-benzothiazine scaffold make it a compelling building block for advanced functional materials. nih.gov Its applications span from natural pigments to sophisticated optoelectronic components, driven by the chromophoric and photophysically active nature of the heterocyclic system. nih.govmdpi.com

The 1,4-benzothiazine core is a fundamental structural unit in a significant class of natural pigments known as pheomelanins. mdpi.comnih.gov These pigments are responsible for the red and yellow hues found in red human hair. nih.gov The early stages of pheomelanin biosynthesis involve the oxidative cyclization of cysteinyldopas to form 1,4-benzothiazine intermediates, which then undergo oxidative polymerization to create the final pigment. nih.gov

The chromophoric properties of 1,4-benzothiazines are directly linked to this pigmentation. researchgate.netnih.gov The extended π-conjugated system within the molecule allows it to absorb light in the visible spectrum, giving rise to its color. Research has focused on synthesizing various derivatives to modulate these properties for use as dyestuffs. nih.govmdpi.com For instance, the synthesis of (1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) has been reported, which exhibits reversible acidochromic behavior—changing color in response to pH. This property makes it suitable for applications such as pH sensors. nih.gov

The unique electronic structure of the 1,4-benzothiazine moiety imparts it with notable photophysical properties that are being explored for optoelectronic and bioimaging applications. nih.gov Certain derivatives exhibit strong fluorescence, a characteristic essential for diagnostic imaging. For example, a (pyrrolo)bis(1,4-benzothiazine) scaffold has been used to create fluorescent nanoparticles. nih.gov These nanoparticles display a bright neon green fluorescence with a large Stokes shift of 201 nm and a high quantum yield of 49% in water, which are critical parameters for effective bioimaging applications. nih.gov

Beyond bioimaging, the 1,4-benzothiazine chromophore is being investigated for use in electrochromic devices, smart packaging, and photocatalysis. nih.govmdpi.com The ability of these compounds to change color in response to an electrical potential (electrochromism) or pH shifts makes them suitable for creating smart materials that can visually indicate changes in their environment. nih.gov

Catalytic Applications and Ligand Design for Catalytic Processes

The 1,4-benzothiazine framework has demonstrated potential in the field of catalysis, particularly in photoredox reactions. A derivative featuring a 1,4-benzothiazine moiety fused with a quinoxaline (B1680401) ring has been successfully employed as a photoredox catalyst. nih.gov This catalyst facilitates the visible-light-mediated [3+2] cycloaddition of arylcyclopropylamine and olefins, achieving high reaction yields even at very low catalyst concentrations (0.1 mol%). nih.gov The proposed mechanism involves the formation of a complex between the reactant and the catalyst via hydrogen bonding. nih.gov The heterocyclic structure's ability to absorb light and participate in electron transfer processes is central to its catalytic activity.

Corrosion Inhibition Mechanisms and Performance Evaluation

Derivatives of 1,4-benzothiazine have been extensively studied and proven to be highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid. imist.maresearchgate.netimist.ma The efficacy of these compounds is attributed to their molecular architecture, which allows for strong interaction with metal surfaces. imist.ma

The primary mechanism of inhibition involves the adsorption of the benzothiazine molecules onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.maresearchcommons.org This adsorption process is consistent with the Langmuir isotherm model and involves both physical and chemical interactions. imist.maimist.ma Electrochemical studies, such as potentiodynamic polarization, show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maresearchgate.net The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in the molecule facilitates this strong adsorption. imist.ma

Performance evaluations have demonstrated high inhibition efficiencies, often increasing with the concentration of the inhibitor. Studies on specific derivatives have reported efficiencies reaching up to 98%. imist.maresearchgate.netimist.ma

| Inhibitor Compound | Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine-3-carboxylate (EHBT) | 5x10-3 mol/L | 1.410 | 98% (max) | imist.ma |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | 5x10-3 mol/L | 1.580 | 97% (max) | imist.ma |

| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT) | 5x10-3 M | Not Specified | 98% | researchgate.net |

| Control (No Inhibitor) | N/A | 23.7 | N/A | imist.ma |

Agrochemical Applications (e.g., herbicide safener activity, mechanistic studies)

The 1,4-benzothiazine scaffold is also relevant in the agrochemical sector, with derivatives showing potential as herbicides and pesticides. researchgate.netnih.gov While direct research on 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine as an agrochemical is limited, the broader class of benzothiazines and structurally similar compounds have been investigated for such activities.

Notably, N-dichloroacetyl benzoxazines, which are structurally analogous to benzothiazines (containing an oxygen atom instead of sulfur), have been developed and used as herbicide safeners. nih.gov These safeners protect crop plants from injury that might be caused by a herbicide, thereby improving the herbicide's selectivity. The research into benzoxazine (B1645224) safeners suggests that the general heterocyclic framework is a promising starting point for developing new agrochemicals. The mode of action for some related herbicidal compounds involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (protox). nih.gov

Future Research Directions and Translational Potential of 6 Bromo 3,4 Dihydro 2h 1,4 Benzothiazine Chemistry

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of 1,4-benzothiazine derivatives has traditionally relied on methods such as the condensation of 2-aminothiophenols with α-halo ketones or 1,3-dicarbonyl compounds. openmedicinalchemistryjournal.comresearchgate.net However, future efforts will likely focus on greener and more efficient synthetic protocols. The principles of sustainable chemistry are increasingly being applied to the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials. eurekaselect.commdpi.comnih.gov

Emerging strategies applicable to the synthesis of 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine and its analogs include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. cbijournal.commdpi.com The condensation of 2-aminothiophenols with β-diketones has been successfully achieved using basic alumina (B75360) as a support under microwave irradiation. cbijournal.com

Biocatalysis: The use of enzymes or whole organisms, such as baker's yeast, provides an environmentally benign alternative to traditional catalysts for the oxidative cyclocondensation of 2-aminothiophenols with dicarbonyl compounds. cbijournal.comresearchgate.net

Novel Catalytic Systems: Research is moving towards metal-free catalysts and recyclable catalytic systems. eurekaselect.comresearchgate.net For instance, a sulfonic acid-functionalized nano-γ-Al2O3 catalyst has been developed for the efficient synthesis of 3-substituted-2H-1,4-benzothiazines. researchgate.net Graphene oxide has also been employed as an efficient carbocatalyst for the synthesis of functionalized 1,4-benzothiazines. eurekaselect.com

One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing the need for purification of intermediates. A one-pot synthesis of 1,4-benzothiazines from 2-aminobenzothiazoles and alkynyl carboxylic acids has been reported. cbijournal.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Condensation | Reaction of 2-aminothiophenols with β-diketones or α-halo ketones. | Well-established and versatile. | openmedicinalchemistryjournal.comresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction times, increased yields, energy-efficient. | cbijournal.commdpi.com |

| Biocatalysis | Employing baker's yeast as a catalyst. | Environmentally friendly, mild reaction conditions. | cbijournal.comresearchgate.net |

| Advanced Catalysis | Utilizing recyclable catalysts like nano-γ-Al2O3 or metal-free carbocatalysts like graphene oxide. | Catalyst reusability, avoidance of corrosive reagents, operational simplicity. | eurekaselect.comresearchgate.net |

| Copper-Catalyzed Intramolecular Amination | N-aryl amination on substituted (2-bromophenylthio)ethanamines. | Provides a route to 3,4-dihydro-2H-1,4-benzothiazine derivatives. | cbijournal.comnih.gov |

Advanced Mechanistic Insights into Biological Activities and Target Identification

Derivatives of 1,4-benzothiazine exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and anticonvulsant activities. cbijournal.comnih.govnih.gov A key future direction for this compound is the elucidation of its specific biological targets and mechanisms of action, which is crucial for its development as a therapeutic agent.

Recent studies on related compounds have begun to provide these insights. For example, novel 1,4-benzothiazine-3-one derivatives have been investigated as anticonvulsant agents, with molecular dynamics simulations suggesting GABA-Aergic receptors as a plausible target. nih.gov In the field of antimalarial drug discovery, derivatives of 3,4-dihydro-2H,6H-pyrimido[1,2-c] researchgate.netdntb.gov.uabenzothiazin-6-imine have been identified as a new class of selective inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated drug target. mdpi.comnih.govresearchgate.net This enzyme is essential for the de novo pyrimidine biosynthesis in the parasite. mdpi.comresearchgate.net

Future research on the 6-bromo analog should involve comprehensive screening against various biological targets to identify its primary mode of action. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for target identification and validation.

| Derivative Class | Biological Activity | Potential Target/Mechanism | Reference |

|---|---|---|---|

| 1,4-Benzothiazine-3-ones | Anticonvulsant | GABA-Aergic Receptors | nih.gov |

| Pyrimido[1,2-c] researchgate.netdntb.gov.uabenzothiazin-6-imines | Antimalarial | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | mdpi.comnih.gov |

| General 1,4-Benzothiazines | Antimicrobial, Antifungal | Inhibition of microbial growth. | nih.gov |

| General 1,4-Benzothiazines | Antioxidant | Free radical scavenging. | nih.gov |

Exploration of Novel Functional Materials and Analytical Applications

Beyond pharmacology, the unique electronic and structural properties of the 1,4-benzothiazine core suggest potential applications in materials science and analytical chemistry. The introduction of a bromine atom in this compound can further modulate these properties, opening new avenues for exploration.

One promising application is in the field of corrosion inhibition. Recently, 1,4-benzothiazine derivatives were evaluated as effective corrosion inhibitors for carbon steel in acidic environments, with inhibition efficiencies reaching up to 98%. imist.ma The mechanism involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective layer that impedes both anodic and cathodic reactions. imist.ma The presence of heteroatoms (N, S) and the aromatic ring facilitates this adsorption.

In the realm of analytical chemistry, certain benzothiazine derivatives have shown potential as chromophores. For instance, 3-Phenyl-2H-benzo-1,4-thiazine can transform into a green-blue chromophore in the presence of peroxides or redox-active metal ions, suggesting its use in developing new detection methods. nih.gov The same structural backbone has been used to create cyanine chromophores exhibiting reversible acidochromic behavior. nih.gov Future studies could investigate whether the 6-bromo derivative possesses similar or enhanced properties for applications in sensors, dyes, or electronic materials.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, in silico methods can guide future research by predicting biological activity, material properties, and synthetic accessibility.

Techniques such as molecular docking and molecular dynamics (MD) simulations are already being used to understand the interactions of benzothiazine derivatives with biological targets. In the study of anticonvulsant 1,4-benzothiazine-3-ones, MD simulations were used to confirm the binding and orientation of the compounds in the active site of GABA-Aergic receptors. nih.gov Similarly, for corrosion inhibitors, Quantum Chemical Calculations and MD simulations provided crucial insights into their interaction mechanisms with the iron surface. imist.ma

Density Functional Theory (DFT) is another powerful tool used to study the electronic properties of these molecules. For the most active anticonvulsant compound, DFT studies were performed to calculate reactivity descriptors such as HOMO-LUMO energies, electron affinity, and chemical hardness, which helped to correlate the electronic structure with biological activity. nih.gov Predictive modeling can be employed to design novel derivatives of this compound with enhanced efficacy, selectivity, and desirable physicochemical properties, thereby streamlining the experimental workflow and reducing development costs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of brominated precursors or functionalization of the benzothiazine core. For example, bromination at the 6-position of 3,4-dihydro-2H-1,4-benzothiazine derivatives using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in dichloromethane typically yields 40–60% product . Optimization of solvent polarity and stoichiometric ratios (e.g., 1.2 equivalents of NBS) is critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for diagnostic peaks (e.g., downfield shifts at ~δ 4.2 ppm for CH groups adjacent to sulfur) .

- XRD : Resolve crystal packing and confirm bromine substitution patterns using single-crystal X-ray diffraction, as demonstrated in hydrazine derivatives of analogous benzothiazines .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] at m/z 244.98) .

Q. What are common functionalization strategies for modifying the benzothiazine core?

- Methodological Answer : The sulfur atom and dihydro ring structure enable nucleophilic substitution or oxidation. For example:

- S-Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to generate sulfoxide derivatives.

- Ring-Opening Reactions : React with Grignard reagents to cleave the thiazine ring, followed by re-cyclization under acidic conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties. For instance:

- HOMO-LUMO Analysis : Calculate frontier orbitals to identify electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .

Q. What experimental approaches resolve discrepancies in reported spectroscopic data for benzothiazine derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Variable-Temperature NMR : Resolve signal splitting caused by conformational dynamics in the dihydro ring .

- Synchrotron XRD : Improve resolution of heavy-atom (Br) positions in crystallographic data, addressing conflicts in bond-length measurements .

- Isotopic Labeling : Track bromine displacement kinetics via isotopic shifts in mass spectra .

Q. How can researchers design experiments to probe the biological activity of this compound?

- Methodological Answer : Prioritize structure-activity relationship (SAR) studies:

- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization. Include positive controls (e.g., staurosporine) and measure IC values.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH cofactor) .

- Toxicity Screening : Utilize zebrafish embryos to evaluate developmental toxicity at 10–100 µM concentrations .

Data Analysis and Contradiction Management

Q. How should conflicting results in synthetic yields be addressed?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to isolate variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield, as applied in analogous benzoxazine syntheses .

- Reproducibility Checks : Repeat reactions in triplicate under inert atmosphere (N/Ar) to exclude oxygen-mediated side reactions .

Q. What strategies validate the proposed reaction mechanisms for benzothiazine derivatives?

- Methodological Answer : Combine kinetic and trapping experiments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.